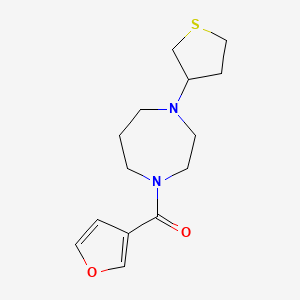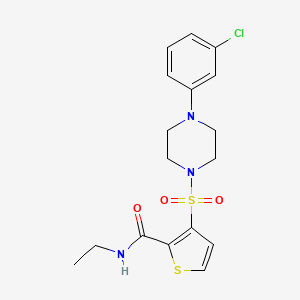
2-(2-methylbenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methylbenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone family This compound is characterized by the presence of a pyridazinone core substituted with a 2-methylphenylmethyl group and a 3-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylbenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions: The introduction of the 2-methylphenylmethyl and 3-nitrophenyl groups can be achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and suitable solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. Key considerations include the optimization of reaction conditions, such as temperature, pressure, and reaction time, as well as the use of efficient purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylbenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amino group.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of amino derivatives by reducing the nitro group.
Substitution: Formation of substituted pyridazinone derivatives with various functional groups.
Scientific Research Applications
2-(2-methylbenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-methylbenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Methylphenyl)methyl]-6-(4-nitrophenyl)pyridazin-3-one
- 2-[(2-Methylphenyl)methyl]-6-(3-chlorophenyl)pyridazin-3-one
- 2-[(2-Methylphenyl)methyl]-6-(3-methylphenyl)pyridazin-3-one
Uniqueness
2-(2-methylbenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both the 2-methylphenylmethyl and 3-nitrophenyl groups provides distinct properties compared to other similar compounds, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[(2-methylphenyl)methyl]-6-(3-nitrophenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-13-5-2-3-6-15(13)12-20-18(22)10-9-17(19-20)14-7-4-8-16(11-14)21(23)24/h2-11H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDWVCSMLKEGFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
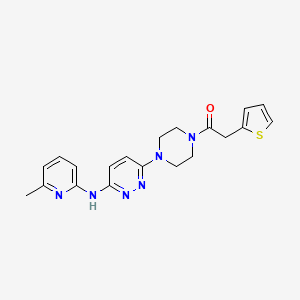
![N-(3,5-dimethylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2399547.png)
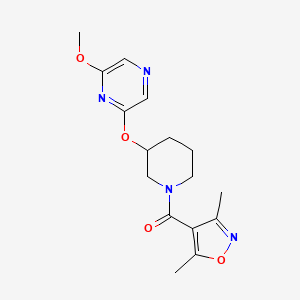
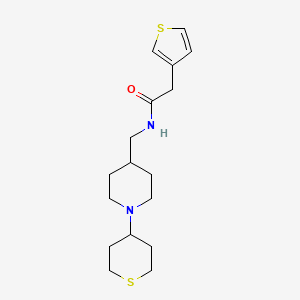
![2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2399551.png)
![1-[(E)-2-(3-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine](/img/structure/B2399554.png)
![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2399555.png)
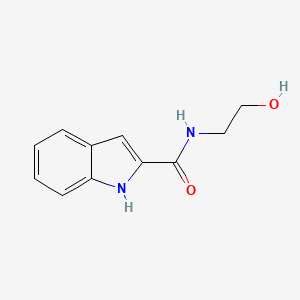
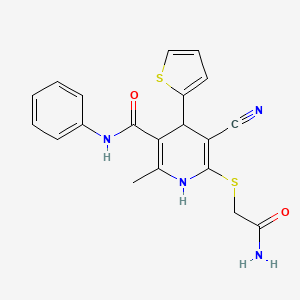
![2-Chloro-N-[1-(4-methylphenyl)-2-methylsulfonylpropyl]acetamide](/img/structure/B2399559.png)
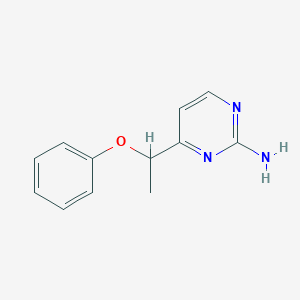
![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2399564.png)
